Structural Definition: Quantifying the Regioisomeric Purity Advantage of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene
The compound's defining characteristic is its 'meta' (3-methyl) substitution pattern. This is in direct contrast to the 'ortho' (2-methyl) analog and 'para' (4-methyl) analog [1]. A meta-substituted phenyl group provides a different geometric vector for molecular interactions compared to its ortho or para counterparts [2]. The vendor-specified purity of ≥97% ensures that the product is substantially free from these other regioisomers.
| Evidence Dimension | Regioisomeric Purity (meta vs. ortho) |
|---|---|
| Target Compound Data | ≥97% (3-methyl isomer) |
| Comparator Or Baseline | 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene (CAS: 1247511-31-4) |
| Quantified Difference | Categorical difference in substitution pattern; purity ensures low cross-contamination. |
| Conditions | Vendor Certificate of Analysis; Synthesis of regioisomerically pure intermediates. |
Why This Matters
For scientific selection, ensuring the correct regioisomer is non-negotiable as it directly dictates the spatial orientation of the final molecule and its potential for target engagement.
- [1] PubChem. (n.d.). [2-Bromo-1-(tert-butoxy)ethyl]benzene. [Online Database Entry]. View Source
- [2] Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. View Source
